![molecular formula C9H14O B2479941 Spiro[2.6]nonan-4-one CAS No. 5743-85-1](/img/structure/B2479941.png)
Spiro[2.6]nonan-4-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Spiro[2.6]nonan-4-one is represented by the InChI code:1S/C9H14O/c10-8-4-2-1-3-5-9(8)6-7-9/h1-7H2 . This indicates that the compound is composed of 9 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
This compound has a molecular weight of 138.21 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivatives
- Synthesis Methods : Spiro[4.4]nonane-1,6-dione, a related compound, has been synthesized using rearrangement and Claisen condensation methods, leading to derivatives like trans, trans-spiro[4.4]nonane-1,6-diol (Gerlach & Müller, 1972).
- Nazarov Cyclization : Spiro[4.5]decane and spiro[4.4]nonane ring systems have been created via FeCl3-induced Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives (Kuroda et al., 2000).
- Hydrogenation Studies : The synthesis of spiro[4.4]nonane-1,6-diols via hydrogenation of spiro[4.4]nonane-1,6-dione has been studied, noting significant effects of catalysts on stereoselectivity (Chan et al., 1995).
Catalytic Properties and Applications
- Catalytic Conversion : Spiro[4,4]nonane conversion has been investigated using platinum-alumina and palladium-alumina catalysts under catalytic reforming conditions, producing various hydrocarbon structures (Shuikin & Voznesenskaya, 1966).
- Rhodium(II)-Carbenoid C–H Insertion : Spiro[4.4]nonane derivatives have been prepared through Rh2(OAc)4- and Rh2(TPA)4-catalyzed C–H insertions (Aburel et al., 2000).
Structural and Chemical Analysis
- Angular Distortions Study : Investigations into the configuration of spiro[4.4]nonane substructures reveal insights into local distortions and symmetry coordinates (Luef et al., 1987).
Pharmaceutical and Chemical Synthesis
- Synthesis for Medical Applications : The synthesis of spiro[4.4]nonane structures has been described for pharmaceutical applications, such as in the synthesis of dimethyl gloiosiphone A (Doi et al., 2007).
- Construction of Immunomodulatory Compounds : An efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif, a component of the immunosuppressive triterpenoid Phainanoid F, has been achieved (Zhang & Nan, 2017).
Safety and Hazards
Spiro[2.6]nonan-4-one is associated with several hazard statements including H226, H315, H319, and H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
spiro[2.6]nonan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-4-2-1-3-5-9(8)6-7-9/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARUQYVDPDQGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2(CC1)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-methyl-5-[(Z)-2-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)vinyl]isoxazol-4-yl}acetamide](/img/structure/B2479862.png)
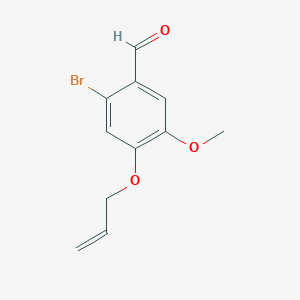
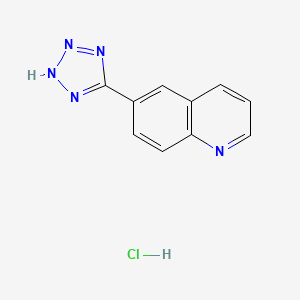


![methyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2479868.png)
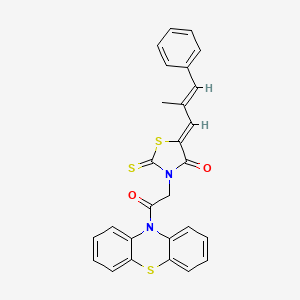
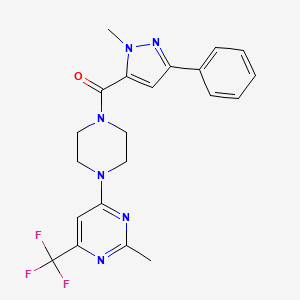
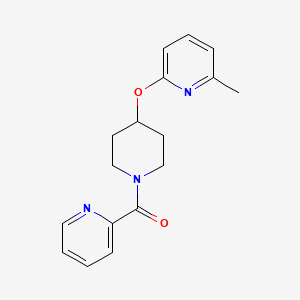
![ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2479873.png)
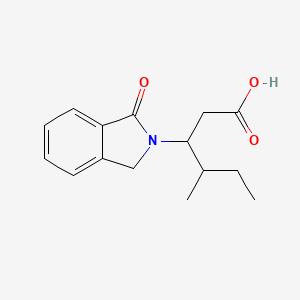
![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2479876.png)

![7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2479878.png)